Product packaging for Triethylene glycol dimethanesulfonate(Cat. No.:CAS No. 80322-82-3)

Triethylene glycol dimethanesulfonate

Numéro de catalogue: B565524
Numéro CAS: 80322-82-3
Poids moléculaire: 342.374
Clé InChI: PRCHVHRSRVEMEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Triethylene glycol dimethanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C8H22O10S2 and its molecular weight is 342.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H22O10S2 B565524 Triethylene glycol dimethanesulfonate CAS No. 80322-82-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O8S2/c1-17(9,10)15-7-5-13-3-4-14-6-8-16-18(2,11)12/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXIHGYFUPBCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80322-82-3
Record name 2-[2-(2-hydroxyethoxy)ethoxy]ethanol,methanesulfonic acid
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Mechanistic Investigations of Triethylene Glycol Dimethanesulfonate

Alkylation Mechanisms in Biological Systems

The reactivity of triethylene glycol dimethanesulfonate is fundamentally rooted in its nature as an alkylating agent. This property dictates its interactions with a wide array of biological molecules, leading to the transfer of an alkyl group and subsequent modification of the target molecule's structure and function.

Nature of Alkylating Activity

This compound is classified as a classic bifunctional alkylating agent. Its structure features two methanesulfonate (B1217627) (mesylate) groups, which are excellent leaving groups. This chemical characteristic facilitates nucleophilic substitution reactions where electron-rich atoms in biological macromolecules attack the electrophilic carbon atoms of the TEG-DMS backbone, resulting in the formation of a covalent bond and the displacement of the mesylate group. This process, known as alkylation, can occur at one or both ends of the TEG-DMS molecule.

The flexible triethylene glycol linker between the two reactive mesylate groups allows the molecule to span a range of distances, influencing its ability to interact with and cross-link various biological targets.

Potential for DNA Modification

Given the nucleophilic nature of various sites on DNA bases, this compound is anticipated to be a potent DNA modifying agent. The primary targets for alkylation within the DNA molecule are the nitrogen and oxygen atoms of the purine and pyrimidine bases. The N7 position of guanine (B1146940) is particularly susceptible to alkylation due to its high nucleophilicity.

Alkylation at a single position on a DNA base represents a monofunctional interaction. However, the bifunctional nature of TEG-DMS allows for the possibility of forming DNA adducts at two distinct sites, leading to cross-links. These can be either intrastrand, connecting two bases on the same DNA strand, or interstrand, linking the two opposing strands of the DNA double helix. Interstrand cross-links are particularly significant as they can physically prevent the separation of the DNA strands, thereby inhibiting critical cellular processes such as replication and transcription.

While direct studies on TEG-DMS are limited, research on analogous compounds like methylene dimethanesulfonate has demonstrated the formation of both DNA-protein and DNA-interstrand cross-links nih.gov. This suggests that TEG-DMS likely exhibits similar reactivity towards DNA.

Interactions with Biological Macromolecules (Beyond DNA)

The alkylating activity of this compound is not limited to DNA. Other biological macromolecules possessing nucleophilic centers are also potential targets. Proteins, in particular, contain numerous nucleophilic amino acid residues that can be alkylated by TEG-DMS.

Key amino acid residues susceptible to alkylation include:

Cysteine: The sulfhydryl group is a strong nucleophile.

Histidine: The imidazole ring contains nucleophilic nitrogen atoms.

Lysine (B10760008): The epsilon-amino group is a primary target.

Methionine: The sulfur atom can be alkylated.

Alkylation of these residues can lead to alterations in protein structure, enzymatic activity, and protein-protein interactions. For instance, the modification of a critical cysteine residue in an enzyme's active site could lead to its irreversible inhibition.

Amino Acid ResidueNucleophilic CenterPotential Consequence of Alkylation
CysteineSulfhydryl group (-SH)Disruption of disulfide bonds, enzyme inactivation
HistidineImidazole ring nitrogensAlteration of catalytic activity, changes in protein conformation
LysineEpsilon-amino group (-NH2)Modification of protein charge, disruption of protein-protein interactions
MethionineThioether sulfurChanges in protein structure and stability

Cross-Linking Mechanisms in Biological Contexts

The presence of two reactive mesylate groups allows this compound to act as a cross-linking agent, physically tethering two molecular entities. This cross-linking can occur between different molecules (intermolecular) or within the same molecule (intramolecular).

Formation of Intermolecular Cross-Links

Intermolecular cross-linking by this compound involves the reaction of its two electrophilic ends with nucleophiles on two separate molecules. This can lead to the formation of various types of cross-links within a cell.

DNA-Protein Cross-links: TEG-DMS can react with a nucleophilic site on a DNA base and another on a nearby protein, covalently linking the two. Such cross-links can trap proteins on DNA, obstructing DNA metabolic processes. Studies with methylene dimethanesulfonate have shown the formation of DNA-protein cross-links, a mechanism likely shared by TEG-DMS nih.gov.

Protein-Protein Cross-links: The agent can bridge two separate protein molecules by reacting with nucleophilic amino acid residues on each. This can be used experimentally to study protein-protein interactions and to stabilize protein complexes.

The flexible nature of the triethylene glycol linker is a key determinant in the formation of intermolecular cross-links, as it allows the molecule to span the distance between reactive sites on different macromolecules.

Formation of Intramolecular Cross-Links

Intramolecular cross-links are formed when this compound reacts with two nucleophilic sites within the same molecule.

Intrastrand DNA Cross-links: The two reactive ends of TEG-DMS can alkylate two different bases on the same strand of DNA. The distance between the alkylated bases is constrained by the length of the triethylene glycol linker.

Intramolecular Protein Cross-links: TEG-DMS can cross-link two amino acid residues within the same protein chain, provided they are spatially close enough for the linker to bridge them. This can induce conformational changes or stabilize a particular protein fold.

The likelihood of forming an intramolecular versus an intermolecular cross-link depends on several factors, including the concentration of the target molecules and the proximity of reactive nucleophilic sites.

Cross-Link TypeMolecules InvolvedPotential Biological Consequence
Intermolecular DNA-InterstrandTwo strands of DNAInhibition of DNA replication and transcription
Intermolecular DNA-ProteinDNA and ProteinObstruction of DNA processing enzymes
Intermolecular Protein-ProteinTwo Protein moleculesStabilization of protein complexes, alteration of cellular signaling
Intramolecular DNA-IntrastrandSingle strand of DNADistortion of DNA helix, potential for replication errors
Intramolecular ProteinSingle Protein moleculeAlteration of protein conformation and function

Specificity of Cross-Linking Reactions

This compound is a bifunctional alkylating agent, characterized by two reactive methanesulfonate (mesylate) groups attached to a flexible triethylene glycol linker. This structure allows it to form covalent cross-links with and between biological macromolecules, a mechanism central to the activity of many compounds in this class. The specificity of these cross-linking reactions is dictated by the chemical nature of the mesylate groups and the nucleophilicity of the target sites within DNA and proteins.

The primary mechanism of action for dimethanesulfonates involves the nucleophilic substitution at the electrophilic carbon atoms of the alkyl chain, with the mesylate groups acting as excellent leaving groups. This reaction is particularly favored with strong nucleophiles present in biological systems.

DNA Cross-Linking

Within the context of DNA, the purine base guanine is a principal target for alkylating agents. The N7 position of guanine is particularly susceptible to alkylation due to its high nucleophilicity. The reaction with this compound can proceed in a two-step manner. Initially, one mesylate group reacts with a guanine residue, forming a mono-adduct. Subsequently, the second mesylate group on the other end of the molecule can react with a second nucleophilic site, leading to the formation of a cross-link.

This bifunctional nature allows for the formation of several types of DNA cross-links:

Intrastrand cross-links: where the agent links two nucleobases on the same strand of DNA.

Interstrand cross-links: where the agent connects two nucleobases on opposite strands of the DNA double helix.

The formation of interstrand cross-links is a particularly significant type of DNA damage as it can physically prevent the separation of the DNA strands, thereby inhibiting critical cellular processes such as replication and transcription.

Protein Cross-Linking

In addition to DNA, the nucleophilic side chains of certain amino acids in proteins are also susceptible to alkylation by this compound. The specific amino acids that are most likely to be targeted are those with strong nucleophilic centers. These include:

Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile.

Histidine: The imidazole ring of histidine contains nucleophilic nitrogen atoms.

Lysine: The primary amine group (-NH2) at the end of the lysine side chain is also a target for alkylation.

Cross-linking can occur between two amino acid residues within the same protein (intra-protein) or between two different protein molecules (inter-protein). Such cross-linking can significantly alter the structure and function of the affected proteins.

Research Findings on Bifunctional Alkylating Agents

Quantitative analysis of DNA adducts formed by alkylating agents is a complex process but is crucial for understanding their biological effects. researchgate.net Such analyses can provide information on the biologically effective dose of the compound. nih.gov

The table below summarizes the key molecular targets and the types of cross-links formed by bifunctional methanesulfonates, which are expected to be similar for this compound.

MacromoleculePrimary Target SitesType of Cross-Link
DNA N7 of GuanineIntrastrand, Interstrand
Proteins Cysteine (thiol group), Histidine (imidazole ring), Lysine (amino group)Intra-protein, Inter-protein

Applications of Triethylene Glycol Dimethanesulfonate in Molecular and Cellular Research

Genetic Material Modification Methodologies

The primary research application of bifunctional alkylating agents like triethylene glycol dimethanesulfonate lies in their ability to modify nucleic acids. This reactivity is central to their utility in various research methodologies aimed at understanding DNA structure and function.

This compound acts as a DNA alkylating agent, a property it shares with busulfan (B1668071). patsnap.comacs.org This process involves the transfer of an alkyl group to the DNA molecule, primarily targeting the N7 position of guanine (B1146940) bases. patsnap.com The bifunctional nature of the compound, featuring two methanesulfonate (B1217627) leaving groups, allows for a two-step reaction. bccancer.bc.ca Initially, one methanesulfonate group is displaced by a nucleophilic site on DNA, forming a mono-adduct. Subsequently, the second methanesulfonate group can react with another nucleophilic site, resulting in the formation of cross-links. researchgate.net

These cross-links can be either intrastrand, connecting two bases on the same DNA strand (such as at 5'-GA-3' and 5'-GG-3' sequences), or interstrand, linking the two opposite strands of the DNA double helix. researchgate.netpharmgkb.org The formation of these cross-links is a critical event that can inhibit essential cellular processes such as DNA replication and transcription by preventing the unwinding of the DNA strands. patsnap.comacs.org In a research context, this ability to induce specific types of DNA damage is utilized to study the cellular responses to genotoxic stress, including the activation of DNA repair pathways and cell cycle checkpoints. patsnap.com

Mechanism of DNA Alkylation by Bifunctional Agents Description Primary Molecular Target Consequence
Mono-adduct Formation The first reactive group of the alkylating agent forms a covalent bond with a nucleophilic site on a DNA base.N7 of GuanineInitial DNA lesion
Intrastrand Cross-linking The second reactive group forms a bond with another base on the same DNA strand. researchgate.netpharmgkb.orgAdjacent Guanine or Adenine basesDistortion of the DNA helix, block to polymerases
Interstrand Cross-linking The second reactive group forms a bond with a base on the opposite DNA strand. patsnap.comresearchgate.netGuanine on the complementary strandPrevention of DNA strand separation, inhibition of replication and transcription

The specific and predictable nature of DNA alkylation by bifunctional agents can be harnessed to probe the structure and function of nucleic acids. The formation of cross-links at defined locations can be used as a molecular ruler to investigate the spatial arrangement of DNA. By analyzing the sites of cross-linking, researchers can gain insights into the conformation of DNA in different contexts, such as within chromatin or when interacting with specific proteins.

Furthermore, the introduction of bulky adducts and cross-links serves as a tool to study the mechanisms of DNA repair. patsnap.com Cells possess sophisticated machinery to detect and repair various forms of DNA damage. nih.gov By inducing specific lesions with this compound, researchers can investigate the activity of DNA repair enzymes and pathways, such as base excision repair (BER) and nucleotide excision repair (NER), as well as the roles of proteins like O(6)-alkylguanine DNA alkyltransferase (AGT) in removing alkyl adducts. pharmgkb.orgnih.gov The persistence or repair of these lesions can be monitored to understand the efficiency and fidelity of these repair systems.

Proteomics Research Applications

While primarily known as DNA damaging agents, bifunctional alkylating agents also exhibit reactivity towards proteins, opening up applications in the field of proteomics.

The ability of this compound to react with nucleophilic amino acid residues, such as cysteine, makes it a potential tool for protein cross-linking. nih.gov Similar to its action on DNA, the bifunctional nature of the molecule allows it to bridge two reactive sites within a single protein (intramolecular cross-linking) or between two different proteins (intermolecular cross-linking). mdpi.com

This cross-linking can be used to stabilize protein structures and protein-protein interactions for analysis. By covalently linking amino acids that are in close proximity in the folded protein or protein complex, information about the three-dimensional architecture can be obtained. aacrjournals.org The resulting cross-linked products can be analyzed by techniques such as gel electrophoresis and mass spectrometry to identify the linked residues and infer spatial constraints. aacrjournals.org This approach is particularly valuable for studying large, dynamic, or transient protein assemblies that are difficult to analyze by high-resolution structural methods like X-ray crystallography or NMR spectroscopy. aacrjournals.org

Type of Cross-link Description Information Gained
Intramolecular Links two amino acid residues within the same polypeptide chain.Provides constraints on the tertiary structure of the protein.
Intermolecular Links amino acid residues in different polypeptide chains.Identifies interacting proteins and provides information on the quaternary structure of a protein complex.

The intermolecular cross-linking capability of this compound can be employed to identify and study protein-protein interactions (PPIs). By treating cells or cell lysates with the cross-linking agent, transient or weak interactions between proteins can be captured by the formation of a stable covalent bond. nih.gov This "trapping" of interacting partners allows for their subsequent isolation and identification.

A significant application in this area is the study of DNA-protein cross-links (DPCs). aacrjournals.orgnih.gov Bifunctional alkylating agents can cross-link proteins to DNA, which is a highly toxic lesion for cells. aacrjournals.org The study of DPC formation and repair provides insights into the interactions of proteins with the genome and the cellular mechanisms that maintain genomic integrity. nih.gov

Mass spectrometry (MS) is a cornerstone of modern proteomics, enabling the identification and quantification of thousands of proteins from complex biological samples. youtube.com Chemical cross-linking coupled with mass spectrometry (CX-MS) has emerged as a powerful technique for the structural analysis of proteins and protein complexes. youtube.com

In a typical CX-MS workflow, proteins are treated with a cross-linking agent like this compound. The cross-linked proteins are then digested into smaller peptides, and the resulting mixture is analyzed by mass spectrometry. youtube.com The mass spectrometer detects the cross-linked peptides, which have a characteristic mass signature. Specialized software is then used to identify the specific amino acids that have been linked, providing distance constraints that can be used to model the protein's structure or the interface of a protein complex. youtube.com The reactivity of busulfan with cysteine residues to form unique products like dehydroalanine (B155165) and lanthionine (B1674491) has been characterized, and these modifications can be detected by mass spectrometry, suggesting that this compound could be used to introduce specific modifications for MS-based analysis. nih.gov

Development of Biological Gels and Matrices3.3.1. Fabrication of Hydrogels for Cell Culture3.3.2. Engineering of Scaffolds for Tissue Engineering3.3.3. Modulation of Matrix Properties via Cross-Linking

Without any research findings on this specific compound, the creation of an authoritative and scientifically accurate article, including data tables and detailed findings, is not possible.

Advanced Research Methodologies and Techniques

Spectroscopic Characterization of Alkylation Products

Spectroscopic techniques are indispensable for the structural elucidation of the products formed when triethylene glycol dimethanesulfonate reacts with biomolecules such as DNA and proteins. These methods provide detailed information at the atomic and molecular level, confirming the identity and structure of the resulting adducts.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. One-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (e.g., COSY, HSQC) NMR experiments can be performed on isolated alkylation products, such as modified nucleosides or amino acids. For instance, after reacting TGDMS with a model DNA component like 2'-deoxyguanosine, NMR can identify the exact site of alkylation. Changes in the chemical shifts of the guanine (B1146940) protons, particularly at the N7 position, provide direct evidence of adduct formation. nih.gov The N7-position of guanine is a well-established nucleophilic site highly susceptible to alkylation. nih.govnih.gov

Mass Spectrometry (MS) is another cornerstone technique, valued for its high sensitivity and accuracy in determining molecular weights. youtube.com When TGDMS modifies a protein, high-resolution mass spectrometry can determine the mass of the intact protein, revealing a mass shift corresponding to the addition of the TGDMS moiety. To pinpoint the exact amino acid residue that has been modified, a "bottom-up" proteomics approach is typically employed. youtube.comnih.gov The alkylated protein is enzymatically digested into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS). The fragmentation pattern of a modified peptide provides the necessary data to identify the specific site of alkylation, for example, on a cysteine or lysine (B10760008) residue. nih.govcreative-proteomics.com

Table 1: Representative Spectroscopic Data for Characterizing an Alkylated Biomolecule This table presents hypothetical data to illustrate the results from spectroscopic analysis.

Analytical Technique Observation Interpretation
¹H NMR Downfield shift of Guanine H8 proton Alkylation at the N7 position of guanine.
ESI-MS Molecular ion peak at [M+146.12]⁺ Covalent addition of a C₄H₈O₂S moiety (one reactive arm of TGDMS).
MS/MS Fragmentation pattern of a tryptic peptide shows a mass modification on a specific cysteine residue. Identification of the precise amino acid residue alkylated by TGDMS.

Chromatographic Analysis of Modified Biomolecules

Chromatography is essential for the separation and purification of biomolecules that have been modified by this compound from complex biological samples. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this application. nih.gov

When studying DNA alkylation, DNA is first extracted from cells or tissues treated with TGDMS and then enzymatically hydrolyzed into individual nucleosides. nih.gov Reversed-phase HPLC can then be used to separate the modified nucleosides (adducts) from the four canonical unmodified nucleosides. The retention time of an adduct will differ from its parent nucleoside due to the change in polarity conferred by the attached glycol dimethanesulfonate group. Coupling the HPLC system to a UV detector allows for quantification, while interfacing it with a mass spectrometer (LC-MS/MS) enables the definitive identification of the adducts based on their mass-to-charge ratio and fragmentation patterns. nih.gov

Similarly, for analyzing modified proteins, HPLC is used to separate complex mixtures. nih.gov For instance, after treating cells with TGDMS, total cellular protein can be extracted, and specific proteins of interest can be purified using affinity or ion-exchange chromatography. To analyze the entire complement of modified proteins (the "adductome"), the protein mixture is digested into peptides, which are then separated by multi-dimensional HPLC before MS analysis. youtube.com This approach can reveal the extent of modification across thousands of proteins, providing a global view of the compound's cellular targets.

Table 2: Example HPLC Method for Separation of DNA Adducts This table outlines a representative HPLC method for analytical purposes.

Parameter Condition Purpose
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.5 Aqueous component of the gradient.
Mobile Phase B Acetonitrile Organic component for eluting hydrophobic species.
Gradient 5% to 60% B over 40 minutes To separate unmodified nucleosides from various adducts.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Detection UV at 254 nm and Tandem Mass Spectrometry (ESI+) Quantification and structural identification.

In Vitro Model Systems for Mechanistic Elucidation

In vitro models provide controlled environments to dissect the specific molecular mechanisms of this compound. These systems range in complexity from simple cell-free assays to sophisticated cell culture models.

Cell-free systems are ideal for studying direct chemical interactions. For example, purified plasmid DNA can be incubated with TGDMS to investigate its ability to form DNA adducts and cross-links. nih.gov The formation of interstrand cross-links, a hallmark of bifunctional alkylating agents, can be detected using gel electrophoresis under denaturing conditions or by using techniques like alkaline elution. nih.govnih.gov These simple systems eliminate cellular variables like drug metabolism and DNA repair, allowing for a focused analysis of the chemical reaction with DNA.

Cellular models, using established cell lines (e.g., human cancer cells like HepG2 or rodent cells), are used to study the biological consequences of TGDMS exposure in a more physiologically relevant context. frontiersin.orgfrontiersin.org Following treatment of these cells, a variety of endpoints can be measured. For instance, the induction of DNA damage can be quantified by measuring the phosphorylation of histone H2AX (γ-H2AX), a sensitive biomarker for DNA double-strand breaks. frontiersin.orgfrontiersin.org The formation of DNA-protein cross-links can also be assessed. nih.gov Furthermore, these cellular systems allow researchers to investigate the cellular response to the damage, such as cell cycle arrest, the activation of specific DNA repair pathways, or the induction of apoptosis. nih.govbioengineer.org By using transgenic cell lines that lack specific DNA repair genes, the precise pathways involved in repairing TGDMS-induced lesions can be identified. nih.gov

Table 3: Common In Vitro Models and Their Applications for TGDMS Research

Model System Key Application Information Gained
Purified DNA (e.g., plasmid) DNA cross-linking assay Direct measurement of intra- and interstrand cross-linking efficiency. nih.gov
Human Cancer Cell Lines (e.g., HepG2) Genotoxicity assessment Quantification of DNA damage (e.g., γ-H2AX foci) and cellular repair kinetics. frontiersin.org
DNA Repair-Deficient Cell Lines Mechanistic study of DNA repair Identification of specific repair pathways (e.g., NER, HR) responsible for repairing TGDMS-induced damage. nih.gov
Cell-free Protein System Protein alkylation analysis Identification of direct protein targets without the complexity of a cellular environment.

Emerging Research Directions and Future Perspectives

Design of Next-Generation Bioconjugation Reagents

The core utility of triethylene glycol dimethanesulfonate in bioconjugation lies in its role as a precursor to short, flexible PEG linkers. Researchers are actively designing and synthesizing novel bioconjugation reagents by modifying the terminal methanesulfonyl groups to incorporate a variety of reactive handles. This allows for the covalent attachment of different molecular entities, such as targeting ligands, therapeutic agents, or imaging moieties.

A significant area of research is the development of bifunctional chelating agents for medical imaging. acs.org For instance, this compound has been used in the synthesis of folic acid-conjugated terbium complexes, which act as luminescent probes for targeting cells that overexpress the folate receptor. acs.org In this work, the dimethanesulfonate compound serves as the starting material to create a PEGylated linker with a specific length (n=2), which is then incorporated between a terbium chelate and the folate targeting group. acs.org

Future design of next-generation reagents based on this scaffold will likely focus on:

Introducing stimuli-responsive elements : Creating linkers that cleave in response to specific biological cues (e.g., pH, redox potential, enzymes) to enable controlled release of payloads.

Enhancing photophysical properties : For imaging applications, incorporating sensitizing chromophores into the linker structure can improve the quantum yield and brightness of fluorescent probes, overcoming the limitations of current designs. acs.org

Expanding conjugation chemistries : Moving beyond traditional methods to include bio-orthogonal reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions, which offer higher specificity and efficiency in complex biological environments. acs.org

Integration into Advanced Drug Delivery Systems

The hydrophilic nature of the triethylene glycol chain makes this compound and its derivatives attractive for use in advanced drug delivery systems. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the solubility, stability, and pharmacokinetic profile of therapeutic agents.

While current published research on this compound has focused on its use in soluble bioconjugates like imaging probes, the principles are directly applicable to more complex systems. acs.org The future integration of this compound into advanced drug delivery systems is a promising area of exploration:

Nanoparticle Functionalization : Derivatives of this compound could be used to PEGylate the surface of nanoparticles. This "stealth" coating would help to reduce opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time and enhancing the accumulation of the nanoparticles at the target site (the enhanced permeability and retention effect).

Liposome (B1194612) Modification : Incorporating lipids functionalized with linkers derived from this compound into liposomal bilayers would allow for the attachment of targeting ligands (e.g., antibodies, peptides) to the liposome surface. This would transform conventional liposomes into targeted delivery vehicles capable of recognizing and binding to specific cell types.

Hydrogel Formation : As a bifunctional cross-linker, this compound could potentially be used in the formation of biocompatible hydrogels for sustained drug release. The length and flexibility of the triethylene glycol unit would influence the mesh size and physical properties of the hydrogel.

Exploration of Bifunctional Linker Applications in Therapeutics (e.g., ADC Linkers, PEG Linkers)

A major focus of emerging research is the application of this compound as a fundamental component of bifunctional linkers in targeted therapeutics. Its role as a short PEG linker is particularly relevant in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

PROTAC Linkers : PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker that connects the target-binding ligand to the E3 ligase-binding ligand is crucial for optimal ternary complex formation. PEG-based linkers derived from this compound are used in the synthesis of PROTACs to provide the necessary length and flexibility for effective protein degradation.

Therapeutic Imaging (Theranostics) : Building on the research into imaging probes, there is a clear path toward theranostic agents, where a single molecule combines therapeutic and diagnostic capabilities. For example, the terbium complexes synthesized using a this compound-derived linker could be adapted for therapeutic use by replacing the stable terbium isotope with a radioactive isotope like ¹⁶¹Tb or ¹⁷⁷Lu, enabling targeted radiotherapy. nih.gov

Table 1: Research Findings on a Bifunctional Probe Using a this compound-Derived Linker

ParameterFindingSignificance
Linker CompositionA PEG2 linker was synthesized from this compound. acs.orgDemonstrates the utility of the compound as a building block for short, flexible PEG linkers. acs.org
ApplicationUsed in a folic acid-conjugated terbium complex for luminescent imaging of folate receptor-positive cells. acs.orgHighlights its role in creating targeted diagnostic agents. acs.org
Effect of Linker LengthA shorter PEG chain (n=2) showed greater phosphorescence (energy transfer) than longer chains (n=5, n=6). nih.govIndicates that linker length is a critical design parameter for optimizing the properties of bioconjugates. nih.gov
Binding AffinityThe resulting conjugates showed binding affinities to the folate receptor that were around 20% of folic acid's affinity. acs.orgConfirms that the linker allows the targeting moiety to access its receptor. acs.org
Future DirectionThe probe's low quantum yield suggests a need for next-generation designs with sensitizing chromophores. acs.orgPoints toward future research in optimizing linker and probe structure for enhanced performance. acs.org

Computational Modeling of Alkylation and Cross-Linking Reactivity

While experimental work provides invaluable data, computational modeling offers a powerful complementary tool to predict and understand the behavior of molecules like this compound. This is a nascent area of research for this specific compound, but one with significant potential.

Future research directions in this domain include:

Modeling Reaction Mechanisms : Using quantum chemical calculations to model the reaction pathways of the methanesulfonyl groups with various biological nucleophiles (e.g., thiols on cysteine residues, amines on lysine (B10760008) residues). This would provide insights into the kinetics and thermodynamics of the alkylation reaction, helping to predict the compound's reactivity and stability in different biological contexts.

Molecular Dynamics Simulations : Simulating the behavior of bifunctional molecules containing linkers derived from this compound when interacting with their biological targets (e.g., an antibody and a drug, or a target protein and an E3 ligase). These simulations can help to understand how the linker's flexibility and conformation influence binding and the formation of productive ternary complexes.

High-Throughput Screening for Novel Biological Interactions

High-throughput screening (HTS) provides a mechanism to rapidly test large libraries of compounds for a specific biological activity. While HTS is more commonly applied to drug candidates themselves, it represents a key future direction for discovering novel applications for building blocks like this compound.

Emerging research opportunities include:

Screening of Linker Libraries : Synthesizing a library of PROTACs or other bifunctional molecules where the only variation is the linker (e.g., using this compound and its longer or shorter PEG analogues). HTS could then be used to identify which linker length and composition leads to the most potent biological effect, such as protein degradation.

Discovery of Novel Cross-Linking Agents : Screening libraries of bifunctional electrophiles, including derivatives of this compound, against specific protein targets or cellular pathways. This could lead to the discovery of novel chemical probes to study protein-protein interactions or new therapeutic agents that function by cross-linking specific biological targets.

Identifying Off-Target Effects : As more complex bioconjugates are developed using this linker, HTS can be employed in cell-based assays to rapidly identify potential off-target toxicities or unexpected biological activities, providing crucial information for preclinical development. Although general HTS has been mentioned in the context of drug discovery, its specific application to probes derived from this compound is a forward-looking perspective. acs.org

Q & A

Q. How can researchers ensure reproducibility when publishing synthesis and characterization data for this compound?

  • Methodological Answer : Report detailed reaction conditions (solvent purity, catalyst batch, humidity). Include raw spectral data (NMR, MS) in supplementary materials. Adhere to FAIR data principles, ensuring metadata is machine-readable and protocols are archived in repositories like Zenodo .

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